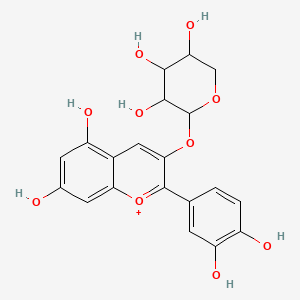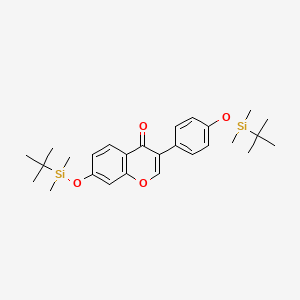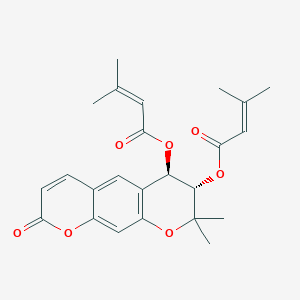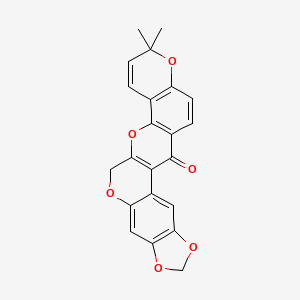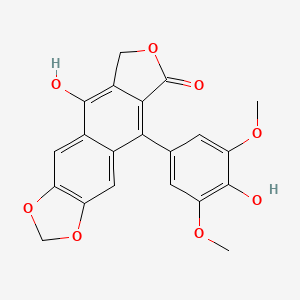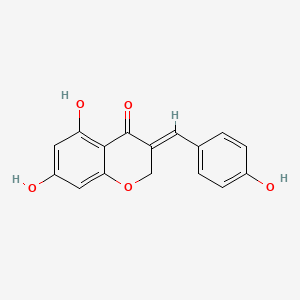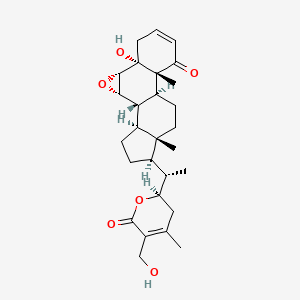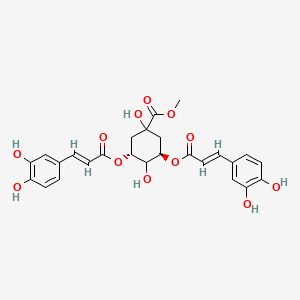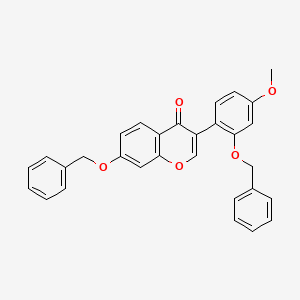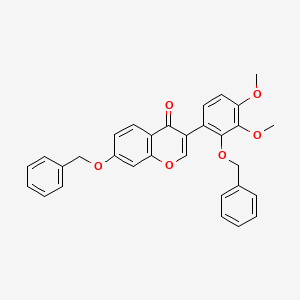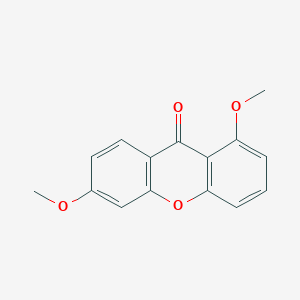
3,8-Dimethoxyxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethoxyxanthone is a naturally occurring xanthone derivative, which is a type of polyphenolic compound. Xanthones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structure of this compound consists of a xanthone core with methoxy groups attached at the 3rd and 8th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethoxyxanthone typically involves the methylation of hydroxyl groups on the xanthone core. One common method is the reaction of 3,8-dihydroxyxanthone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dimethoxyxanthone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The xanthone core can be reduced to form xanthene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of xanthene derivatives.
Substitution: Formation of various substituted xanthones depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The biological effects of 3,8-Dimethoxyxanthone are primarily due to its ability to interact with various molecular targets and pathways. It can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The exact mechanism of action may vary depending on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,7-Dihydroxy-3,4-dimethoxyxanthone
- 1,3,7-Trihydroxy-2,8-dimethoxyxanthone
- 3,4,7,8-Tetramethoxyxanthone
Uniqueness
3,8-Dimethoxyxanthone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other xanthone derivatives, it may exhibit different pharmacokinetic properties and therapeutic potential.
Propriétés
Numéro CAS |
15069-44-0 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 |
Synonymes |
1,6-Dimethoxy-9H-xanthen-9-one; 1,6-Dimethoxyxanthone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


